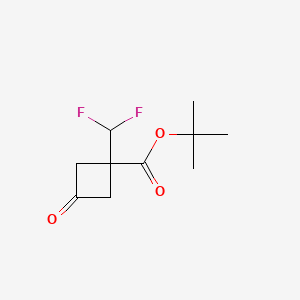
Tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate: is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a cyclobutane ring with a ketone and carboxylate functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via reactions using difluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions can target the ketone group in the cyclobutane ring.
Substitution: The tert-butyl ester group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols from the ketone group.
Substitution: Formation of various esters or acids depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology and Medicine:
- Potential applications in drug design due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry for the synthesis of novel pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups The difluoromethyl group can participate in hydrogen bonding and other interactions, while the ketone and ester groups can undergo various chemical transformations
Comparison with Similar Compounds
Tert-butyl 1-(trifluoromethyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 1-(methyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness:
- The presence of the difluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
- The combination of the tert-butyl ester and difluoromethyl groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14F2O3 |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H14F2O3/c1-9(2,3)15-8(14)10(7(11)12)4-6(13)5-10/h7H,4-5H2,1-3H3 |
InChI Key |
MFLBBLLRMFIMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(=O)C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




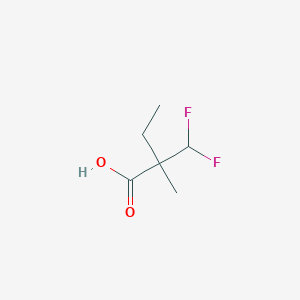
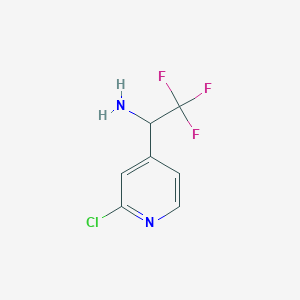
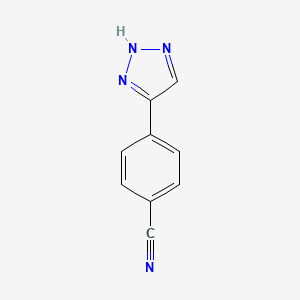


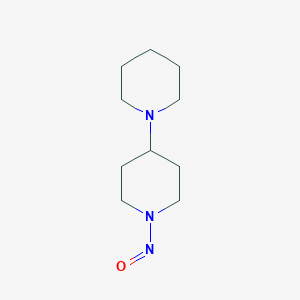
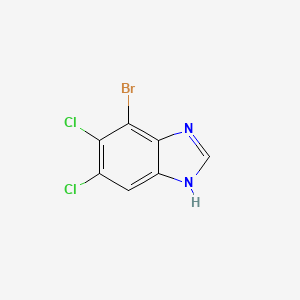
![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)

![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)


